
N-(2-methoxybenzyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as MBOPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2-methoxybenzyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, survival, and apoptosis. This compound has been shown to inhibit the activity of key enzymes such as topoisomerase II and COX-2, which are involved in cancer progression and inflammation. This compound has also been found to activate the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and reduce the expression of key oncogenes. In neurons, this compound has been shown to protect against oxidative stress and neuroinflammation, thereby reducing the risk of neurodegenerative diseases. In bacteria and fungi, this compound has been shown to disrupt the cell membrane and inhibit key enzymes involved in cell wall synthesis and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxybenzyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for lab experiments, including its potent activity against cancer cells, bacteria, and fungi, its relatively low toxicity, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its limited solubility in water, its potential for off-target effects, and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several possible future directions for N-(2-methoxybenzyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide research, including its development as a potential cancer therapy, neuroprotective agent, and antimicrobial drug. Further studies are needed to fully understand its mechanism of action, optimize its pharmacokinetics and pharmacodynamics, and evaluate its safety and efficacy in preclinical and clinical trials. Additionally, the potential use of this compound in combination with other drugs or therapies should be explored to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(2-methoxybenzyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid with 2-methoxybenzylamine in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature and pressure conditions.
Applications De Recherche Scientifique
N-(2-methoxybenzyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been studied for its potential applications in various fields such as cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of key enzymes involved in cancer progression. In neuroprotection, this compound has been found to protect neurons from oxidative stress and neuroinflammation, thereby reducing the risk of neurodegenerative diseases. In antimicrobial activity, this compound has been shown to exhibit potent antibacterial and antifungal activity against a wide range of pathogens.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-29-21-10-6-5-9-19(21)15-25-22(28)16-30-20-13-11-18(12-14-20)24-26-23(27-31-24)17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNUBXNKKFRGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

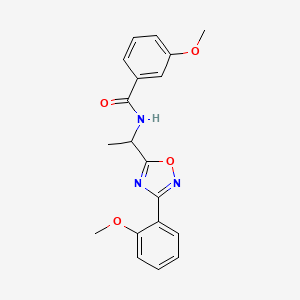
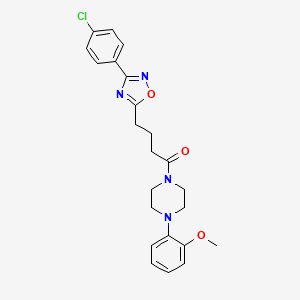


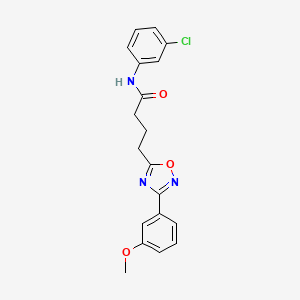
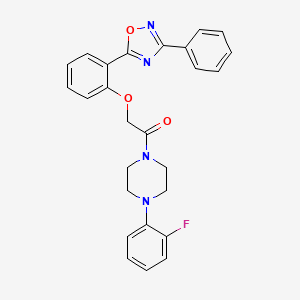
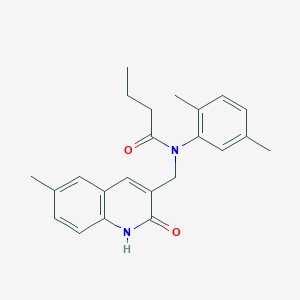

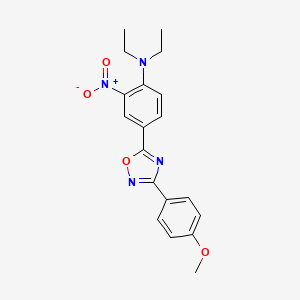
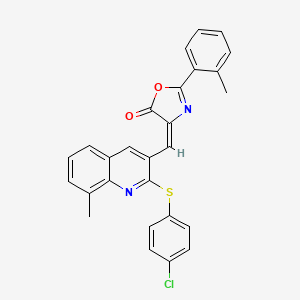
![1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxamide](/img/structure/B7699084.png)

![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,4-difluorophenyl)acetamide](/img/structure/B7699097.png)
